Home > Products > Building Blocks P2374 > 2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine
2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine - 1017788-72-5

2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine

Catalog Number: EVT-1663555
CAS Number: 1017788-72-5
Molecular Formula: C6H10BrN3
Molecular Weight: 204.07 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 (B5) is a potent and selective Akt inhibitor. It exhibits a 24-fold selectivity for Akt1 over Akt2 and demonstrates low activity in inducing HaCaT (human keratinocyte cell line) apoptosis. Hu7691 displays promising kinase selectivity, excellent anticancer cell proliferation potency, a desirable pharmacokinetic profile, and robust in vivo efficacy. [] Its development was prompted by the observation that Akt2 isozyme inhibition might contribute to keratinocyte apoptosis, a factor in the cutaneous toxicity observed with Akt inhibitors in clinical trials. [] Hu7691 was designed to address the high Akt2 inhibition and toxicity towards HaCaT keratinocytes seen with a previous compound. [] This compound has received IND approval from the NMPA. []

(S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994)

    Compound Description: GDC-0994 (22) is a selective, orally bioavailable small molecule inhibitor of ERK1/2 kinase activity. [] Its development was driven by the need for therapies with enhanced efficacy and reduced resistance potential compared to existing RAF and MEK inhibitors, which often encounter resistance through pathway reactivation. [] GDC-0994 targets multiple nodes in the RAS/RAF/MEK/ERK signaling cascade, offering a potential advantage in overcoming this challenge. []

2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one

    Compound Description: This compound features two five-membered rings that are non-planar, with a dihedral angle between them ranging from 54.2° to 56.8°. [] The crystal structure reveals the presence of intermolecular N—H⋯O hydrogen bonds between the amino group of one molecule and the carbonyl group of another, creating chains along the c axis. [] The compound crystallized as a pseudo-merohedral twin. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

    Compound Description: AMG 337 (23) is a potent, selective, orally bioavailable small-molecule inhibitor of the receptor tyrosine kinase mesenchymal epithelial transition factor (MET). [] It demonstrates nanomolar inhibition of MET kinase activity, significant inhibition of MET phosphorylation in mice, and robust tumor growth inhibition in a MET-dependent mouse efficacy model. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

    Compound Description: APD791 (10k) is a novel, high-affinity, orally available 5-HT2A receptor antagonist with potent activity in platelets and vascular smooth muscle. [, ] It displays inverse agonism of inositol phosphate accumulation in human embryonic kidney cells stably expressing the human 5-HT2A receptor. [] APD791 demonstrates high selectivity for the 5-HT2A receptor over 5-HT2C and 5-HT2B receptors. [] It effectively inhibits 5-HT-mediated amplification of ADP-stimulated human and dog platelet aggregation. [] Two active metabolites of APD791, APD791-M1 and APD791-M2, were identified in dogs following oral administration. []

2-(4-(2-(1-Isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl)-1H-pyrazol-1-yl)-2-methylpropanamide (GDC-0032)

    Compound Description: GDC-0032 (11l) is a β-sparing phosphoinositide 3-kinase (PI3K) inhibitor with high unbound exposure and robust in vivo antitumor activity. [] Its development stemmed from the observation that in vivo antitumor activity was strongly dependent on free-drug exposure. [] GDC-0032, belonging to the imidazobenzoxazepin class, exhibits improved unbound drug exposure and effectively inhibits tumor growth at low doses in a mouse xenograft model. [] Currently, GDC-0032 is under phase I clinical trial evaluation. []

4-(2-Fluoro-4-[11C]methoxyphenyl)-5-((1-methyl-1H-pyrazol-3-yl)methoxy)picolinamide ([11C]MG2-1812)

    Compound Description: [11C]MG2-1812 (5i) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 2 (mGlu2). [] The compound shows favorable lipophilicity and high subtype selectivity for mGlu2. [] In vitro autoradiography demonstrated heterogeneous radioactive accumulation in rat brain tissue sections. [] PET studies using [11C]MG2-1812 indicated specific in vivo binding to mGlu2 in the rat brain. []

Overview

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine is a chemical compound that belongs to the class of pyrazoles, characterized by its five-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 2. This specific compound features a bromine atom at the 4-position and a methyl group at the 1-position of the pyrazole ring, along with an ethanamine side chain at the 5-position. Its unique structure imparts distinctive chemical properties, making it valuable in various scientific research applications, particularly in medicinal chemistry and organic synthesis.

Source and Classification

The compound is classified under pyrazoles, which are known for their diverse biological activities. Pyrazoles have been extensively studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine typically involves reactions between hydrazines and carbonyl compounds to form the pyrazole ring followed by further modifications to introduce the ethanamine side chain.

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine generally follows these steps:

  1. Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors such as hydrazines with 1,3-diketones. For example, 4-bromo-1-methyl-1H-pyrazole can be synthesized by reacting 4-bromo-3-methyl-1-phenyl-1H-pyrazole with hydrazine hydrate under reflux conditions.
  2. Introduction of the Ethanamine Side Chain: The ethanamine side chain is introduced by reacting the synthesized pyrazole with an alkylating agent like ethylamine under basic conditions. This step is crucial for achieving the final structure of the compound.
Molecular Structure Analysis

Structure and Data

The molecular formula for 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine is C6H9BrN3, with a molecular weight of approximately 202.06 g/mol. The structure includes:

  • A pyrazole ring with bromine substitution.
  • An ethanamine functional group connected to the pyrazole ring.

The InChI code for this compound is InChI=1S/C6H9BrN3/c1-8-4-5(7)6(9-8)10-2/h4,9H,1-3H2,(H,10,11).

Chemical Reactions Analysis

Reactions and Technical Details

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine can participate in several types of chemical reactions:

  1. Substitution Reactions: The bromine atom at the 4-position can be replaced by various nucleophiles such as amines or thiols, leading to new substituted pyrazoles.
  2. Oxidation Reactions: The methyl group at the 1-position can undergo oxidation to yield corresponding aldehydes or carboxylic acids.
  3. Reduction Reactions: The pyrazole ring may be reduced to form dihydropyrazoles or fully saturated derivatives.

Major Products Formed

From these reactions, various products can be formed based on the nature of the nucleophile or oxidizing/reducing agents used.

Mechanism of Action

The mechanism of action for 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine primarily involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may function as an inhibitor or activator depending on its structural features. For instance, it has been noted to exhibit anti-inflammatory effects by inhibiting enzymes involved in inflammatory pathways.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Some notable physical and chemical properties include:

  • Appearance: Typically exists as a solid or crystalline form.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on purity and form.

This compound's unique structure contributes to its reactivity and potential applications in various fields.

Applications

Scientific Uses

2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)ethanamine has several applications in scientific research:

  1. Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceuticals targeting neurological or inflammatory pathways.
  2. Organic Synthesis: The compound acts as a building block for constructing more complex heterocyclic compounds.
  3. Biological Studies: Due to its structural similarity to biologically active molecules, it is used in enzyme inhibition studies and receptor binding assays .

Properties

CAS Number

1017788-72-5

Product Name

2-(4-Bromo-1-methyl-1H-pyrazol-5-YL)ethanamine

IUPAC Name

2-(4-bromo-2-methylpyrazol-3-yl)ethanamine

Molecular Formula

C6H10BrN3

Molecular Weight

204.07 g/mol

InChI

InChI=1S/C6H10BrN3/c1-10-6(2-3-8)5(7)4-9-10/h4H,2-3,8H2,1H3

InChI Key

YYLDZUQDENGWQN-UHFFFAOYSA-N

SMILES

CN1C(=C(C=N1)Br)CCN

Canonical SMILES

CN1C(=C(C=N1)Br)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.